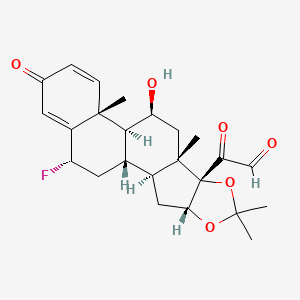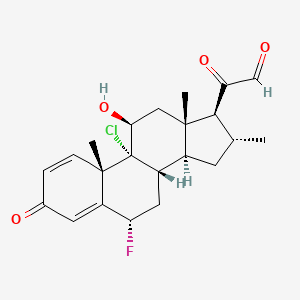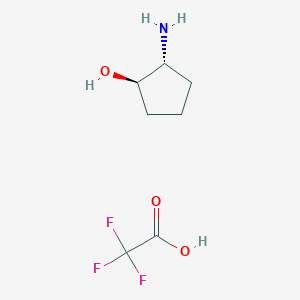
Heptafluorodiborate de pyridine N-fluoropyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fluoropyridinium pyridine heptafluorodiborate is a useful research compound. Its molecular formula is C10H10B2F8N2 and its molecular weight is 331.81. The purity is usually 95%.
BenchChem offers high-quality N-Fluoropyridinium pyridine heptafluorodiborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fluoropyridinium pyridine heptafluorodiborate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agent fluorant
Le heptafluorodiborate de pyridine N-fluoropyridinium est un type d'agent fluorant N-F {svg_1}. Ces agents sont importants car les propriétés uniques du fluor rendent les composés organiques fluorés attrayants dans de nombreux domaines de recherche {svg_2}. Les agents N-F se sont avérés utiles en raison de leur manipulation facile {svg_3}.
Développement de composés organiques fluorés
Les composés organiques fluorés ont suscité un intérêt croissant de la part des chimistes, en particulier dans les domaines des produits pharmaceutiques, des produits agrochimiques et des produits chimiques de spécialité tels que les cristaux liquides {svg_4}. La présence de fluor peut produire des changements remarquables en termes d'efficacité {svg_5}.
Fluorination électrophile
Les sels de N-fluoropyridinium, y compris le this compound, ont été développés comme les premiers réactifs fluorants électrophiles thermiquement stables, non hygroscopiques, faciles à manipuler et réactifs {svg_6}. Ils ont permis de fluorer une large gamme de substrats nucléophiles en utilisant des réacteurs en verrerie standard sans aucune technique particulière {svg_7}.
Haute sélectivité basée sur la densité électronique
Les sels de N-fluoropyridinium peuvent exercer une très haute sélectivité en fonction de la différence de densité électronique {svg_8}. Cette propriété les rend utiles dans la synthèse chimique précise.
Variation du pouvoir fluorant
Le pouvoir fluorant des sels de N-fluoropyridinium peut être largement varié par les substituants sur le cycle pyridine {svg_9}. Cela permet une plage de réactivité, ce qui fait de ces sels des outils polyvalents en synthèse chimique.
Préparation de fluorures d'alkyle
La fluorination électrophile par sel de N-fluoropyridinium est utilisée pour préparer des fluorures d'alkyle {svg_10}. Ceci est important car les fluorures d'alkyle sont importants dans divers domaines de la chimie.
Propriétés
IUPAC Name |
1-fluoropyridin-1-ium;pyridine;trifluoroborane;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN.C5H5N.BF4.BF3/c6-7-4-2-1-3-5-7;1-2-4-6-5-3-1;2-1(3,4)5;2-1(3)4/h1-5H;1-5H;;/q+1;;-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBNMUUTZSTDRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=[N+](C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10B2F8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131307-35-2 |
Source


|
| Record name | 1-Fluoropyridinium Pyridine Heptafluorodiborate [Fluorinating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)






